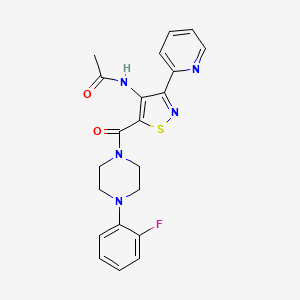

N-(5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2S/c1-14(28)24-19-18(16-7-4-5-9-23-16)25-30-20(19)21(29)27-12-10-26(11-13-27)17-8-3-2-6-15(17)22/h2-9H,10-13H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOGGOPOWPRHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a novel compound that has garnered attention for its potential biological activity, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The structure includes a piperazine ring, a pyridine moiety, and an isothiazole group, which are known to contribute to its biological activities.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Monoamine Oxidase Inhibition : Studies have shown that derivatives containing the 2-fluorophenyl piperazine moiety can inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. For instance, compounds designed with this moiety demonstrated significant inhibitory activity against MAO-B, with IC50 values as low as 0.013 µM .

- Cytotoxicity Against Cancer Cells : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it exhibits selective cytotoxicity, which is essential for minimizing damage to healthy cells while targeting cancerous cells.

Biological Activity Summary

| Activity | IC50 Value | Cell Line/Target | Reference |

|---|---|---|---|

| MAO-B Inhibition | 0.013 µM | MAO-B | |

| Cytotoxicity | 27.05 µM (T3) | L929 Fibroblast Cells | |

| Urease Inhibition | 3.06 µM (best compound) | Standard urease enzyme |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Neurodegenerative Disorders : Research has highlighted the potential of MAO inhibitors in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promise as lead candidates due to their selectivity and potency against MAO-B .

- Anticancer Activity : A study focused on the cytotoxic effects of this class of compounds demonstrated that certain derivatives exhibited significant anticancer properties against various cell lines. The selectivity observed suggests a potential for development into therapeutic agents with reduced side effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing piperazine and isothiazole structures have shown efficacy against various cancer cell lines:

| Compound | Cancer Cell Lines | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

These results suggest that the compound may interact with specific molecular targets involved in cancer progression, warranting further investigation into its mechanisms of action .

Antifungal Properties

The structural components of this compound are also associated with antifungal activity. Research has demonstrated that thiazole derivatives can inhibit the growth of fungal strains such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MICs) often lower than those of standard antifungal agents like fluconazole .

Neuropharmacological Applications

Compounds with a piperazine backbone are frequently studied for their neuropharmacological effects. The potential application of this compound in treating neurological disorders is supported by its ability to modulate neurotransmitter systems, particularly serotonin receptors, which are crucial in conditions like anxiety and depression.

Synthesis and Modification Studies

The synthesis of this compound involves multi-step reactions that can be optimized to enhance yield and purity. Researchers are exploring modifications to the existing structure to improve bioavailability and reduce toxicity, which are critical factors in drug development .

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : A study evaluated the anticancer efficacy of a series of isothiazole derivatives, including this compound, showing promising results against resistant cancer cell lines.

- Case Study 2 : Investigations into antifungal activity revealed that derivatives based on this compound exhibited potent effects against clinical isolates of Candida, suggesting a valuable addition to antifungal therapy.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of N-substituted acetamides with piperazine-carbonyl linkages . Below is a comparative analysis with structurally analogous derivatives (Table 1):

Table 1: Comparative Data for Structurally Related Acetamide Derivatives

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., 8b’s trifluoromethyl and chloro substituents) increase molecular weight and lipophilicity, favoring blood-brain barrier penetration .

Biological Activity Trends: Compounds with fluorinated aromatic rings (e.g., 8b, 8c) show enhanced metabolic stability due to reduced CYP450-mediated oxidation .

Synthetic Challenges :

- Steric hindrance in analogs like 9b leads to lower yields (26% vs. 8b’s higher yields), emphasizing the need for optimized coupling conditions for the target compound .

Q & A

Q. Q1: What are the established synthetic routes for N-(5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:

Piperazine-carbonyl coupling : Reacting 2-fluorophenylpiperazine with a carbonyl donor (e.g., triphosgene) under inert atmosphere (N₂ or Ar) at 0–5°C to form the piperazine-1-carbonyl intermediate.

Isothiazole ring formation : Cyclization of a thioamide precursor with a pyridinyl-substituted propargyl bromide in the presence of a base (e.g., K₂CO₃) at reflux in acetonitrile.

Acetamide functionalization : Final coupling of the isothiazole intermediate with acetyl chloride in dichloromethane (DCM) using Hünig’s base (DIPEA) as a catalyst.

Optimization strategies :

- Monitor reaction progress via TLC or HPLC to identify side products.

- Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature gradients to improve yields (typically 60–75%) .

Q. Q2: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the 2-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons; ¹⁹F NMR for fluorine at ~-115 ppm) and pyridin-2-yl moiety (δ ~8.2–8.6 ppm for α-pyridine protons).

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (exact mass ~470–500 g/mol) and isotopic patterns.

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bending (~1540 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve spatial arrangements of the isothiazole and piperazine moieties .

Intermediate/Advanced Research Questions

Q. Q3: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact the compound’s biological activity?

Methodological Answer:

- Comparative SAR studies : Synthesize analogs with halogen substitutions (e.g., Cl, Br) on the phenyl ring and evaluate binding affinity to target receptors (e.g., serotonin/dopamine receptors due to the piperazine moiety).

- In vitro assays : Use radioligand displacement assays (e.g., ³H-spiperone for dopamine D₂ receptors) to quantify IC₅₀ values. Fluorophenyl derivatives often exhibit higher lipophilicity and CNS penetration than chlorophenyl analogs.

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses in receptor active sites. Fluorine’s electronegativity may enhance hydrogen bonding with key residues .

Q. Q4: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-analysis : Compile data from independent studies (e.g., IC₅₀, EC₅₀ values) and normalize using standardized assay protocols (e.g., uniform cell lines, buffer conditions).

- Structural validation : Reconfirm compound purity and stereochemistry (via chiral HPLC or circular dichroism) to rule out batch variability.

- Mechanistic follow-up : Conduct off-target profiling (e.g., kinase panels) to identify confounding interactions. For example, pyridinyl-isothiazole derivatives may inhibit cytochrome P450 enzymes, skewing metabolic stability data .

Q. Q5: What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate:

- Lipophilicity (LogP ~3.5–4.2, critical for blood-brain barrier penetration).

- Metabolic stability : Cytochrome P450 (CYP) isoform interactions (e.g., CYP3A4/2D6 inhibition).

- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over time.

- Solubility enhancement : Screen co-crystals or salt forms (e.g., HCl salt) using Hansen solubility parameters .

Q. Q6: How should researchers design in vivo studies to evaluate neuropharmacological potential?

Methodological Answer:

- Animal models : Use rodent models (e.g., forced swim test for antidepressant activity, open field test for anxiolytic effects).

- Dosage optimization : Conduct dose-ranging studies (1–30 mg/kg, i.p. or p.o.) with pharmacokinetic sampling (plasma/tissue concentrations via LC-MS/MS).

- Histopathological analysis : Post-mortem brain tissue analysis (e.g., immunohistochemistry for c-Fos expression) to correlate behavioral effects with neural activity .

Advanced Mechanistic Questions

Q. Q7: What experimental approaches can elucidate the role of the isothiazole ring in target engagement?

Methodological Answer:

- Photoaffinity labeling : Synthesize a photoactivatable analog (e.g., with a diazirine group) to crosslink the compound to its target protein.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the isothiazole scaffold and purified receptors.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess hydrophobic/ionic contributions .

Q. Q8: How can researchers address low aqueous solubility during formulation development?

Methodological Answer:

- Nanoparticle encapsulation : Use PLGA or liposomal carriers (particle size <200 nm via dynamic light scattering).

- Co-solvent systems : Test PEG 400/water or cyclodextrin-based solutions for parenteral administration.

- Amorphous solid dispersion : Spray-dry with HPMCAS to enhance dissolution rates .

Q. Q9: What strategies mitigate toxicity risks associated with the piperazine moiety?

Methodological Answer:

- Metabolite profiling : Identify hepatotoxic metabolites (e.g., N-oxides) using liver microsome assays.

- Structural simplification : Replace piperazine with a less reactive bicyclic amine (e.g., piperidine) while retaining affinity.

- In silico toxicity prediction : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., hERG inhibition) .

Q. Q10: How can contradictory results in receptor binding vs. functional assays be reconciled?

Methodological Answer:

- Allosteric vs. orthosteric binding : Perform Schild regression analysis to distinguish competitive antagonism.

- Receptor reserve assessment : Use irreversible antagonists (e.g., phenoxybenzamine) to quantify spare receptors.

- Bias signaling analysis : Measure β-arrestin recruitment (BRET assays) vs. G-protein activation (cAMP/IP1) to identify signaling bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.